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  • Product: {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane
  • CAS: 1034767-18-4

Core Science & Biosynthesis

Foundational

molecular structure and bonding characteristics of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane

Executive Summary In the development of advanced optical materials, dielectric resins, and high-performance elastomers, the selection of crosslinking agents dictates the macroscopic properties of the final polymer networ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced optical materials, dielectric resins, and high-performance elastomers, the selection of crosslinking agents dictates the macroscopic properties of the final polymer network. {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (CAS 1034767-18-4) is a highly specialized, bifunctional silane crosslinker. Characterized by a rigid diphenylmethane core flanked by two reactive dimethylsilyl (-SiH(CH3)2) groups, this molecule is engineered for precision platinum-catalyzed hydrosilylation.

This technical guide provides an in-depth analysis of its molecular structure, bonding characteristics, and mechanistic behavior, alongside field-proven experimental protocols for researchers and materials scientists formulating high-refractive-index (RI) siloxane networks.

Molecular Architecture & Bonding Characteristics

The unique utility of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane stems from its bipartite molecular architecture, which balances structural rigidity with high chemical reactivity.

The Diphenylmethane Core: Optical and Steric Implications

The central skeleton of the molecule consists of two phenyl rings bridged by a methylene (-CH2-) group. This diphenylmethane architecture serves several critical functions[1][2]:

  • High Polarizability: The delocalized π-electrons of the aromatic rings significantly increase the molecular polarizability. When integrated into a siloxane network, this translates to a high macroscopic refractive index (typically nD​>1.54 ), a critical requirement for matching the RI of GaN chips in LED encapsulants to minimize total internal reflection[3].

  • Steric Rigidity & Thermal Stability: The bulky aromatic rings restrict the conformational freedom of the resulting polymer network. This steric hindrance prevents excessive volumetric shrinkage during curing and imparts exceptional thermal stability, preventing yellowing or degradation at elevated junction temperatures (e.g., 150°C–180°C)[4].

Dimethylsilyl Terminal Groups: Hydridic Reactivity

At the para-positions of the phenyl rings reside the dimethylsilyl groups. The Si-H bond is highly polarized ( Siδ+−Hδ− ), rendering the hydrogen atom hydridic.

  • Electronic Effects: The electron-donating nature of the methyl groups increases the electron density at the silicon atom, slightly strengthening the Si-H bond compared to purely phenyl-substituted silanes, thereby offering controlled, predictable reaction kinetics during catalysis[5].

  • Steric Accessibility: Unlike bulky diphenylsilyl (-SiHPh2) groups, the dimethylsilyl groups offer minimal steric hindrance, allowing facile oxidative addition to the platinum catalyst center.

Physicochemical Properties Summary

The following table summarizes the key quantitative data and structural parameters of the molecule[6].

PropertyValue / Description
Chemical Name {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane
CAS Number 1034767-18-4
Molecular Formula C17H24Si2
Molecular Weight 284.55 g/mol
Reactive Moieties Two terminal -SiH(CH3)2 groups
Structural Core Diphenylmethane (Aromatic)
Theoretical Refractive Index ( nD​ ) ~1.54 - 1.56
Primary Application Bifunctional Hydrosilylation Crosslinker

Mechanistic Pathway: Pt-Catalyzed Hydrosilylation

The integration of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane into a polymer matrix occurs via the Chalk-Harwood mechanism of hydrosilylation, typically mediated by Karstedt's catalyst (a Pt(0) complex).

Causality of the Mechanism:

  • Oxidative Addition: The hydridic Si-H bond of the crosslinker undergoes oxidative addition to the electron-rich Pt(0) center, forming a Pt(II) intermediate. The lack of steric bulk from the dimethyl groups ensures this step proceeds rapidly.

  • Coordination & Insertion: A vinyl-functionalized siloxane coordinates to the Pt(II) center. The hydride ligand migrates to the α -carbon of the vinyl group (migratory insertion), forming a Pt-alkyl species.

  • Reductive Elimination: The silicon and alkyl ligands reductively eliminate, forming a robust Si-C covalent bond and regenerating the Pt(0) catalyst. Because the crosslinker is bifunctional, this cycle occurs at both ends, effectively bridging two distinct polymer chains to form a 3D elastomeric network.

G Pt Pt(0) Catalyst (Karstedt's) OxAdd Oxidative Addition (Si-H Bond Cleavage) Pt->OxAdd + Crosslinker Coord Vinyl Siloxane Coordination OxAdd->Coord MigIns Migratory Insertion (C-H Bond Formation) Coord->MigIns RedElim Reductive Elimination (Si-C Bond Formation) MigIns->RedElim RedElim->Pt Catalyst Regeneration Network Crosslinked Siloxane Network RedElim->Network Product Release

Pt-Catalyzed Hydrosilylation Cycle of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane.

Experimental Workflows & Protocols

To synthesize a high-refractive-index, thermally stable elastomer, the crosslinker must be formulated with a vinyl-terminated methylphenylsiloxane base resin. The following protocol is designed as a self-validating system to ensure complete network formation.

Formulation and Curing Methodology

Step 1: Stoichiometric Calculation & Mixing

  • Action: Calculate the required mass of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane to achieve a molar ratio of Si-H to Si-Vinyl of 1.2:1.0.

  • Causality: A slight excess of Si-H compensates for potential side reactions (e.g., hydrolysis by trace moisture) and ensures complete consumption of the vinyl groups, preventing post-cure yellowing[1].

  • Action: Blend the crosslinker with the vinyl-terminated resin. Add 0.05 wt% of ethynyl cyclohexanol (inhibitor) and 10 ppm of Karstedt's catalyst.

  • Causality: Ethynyl cyclohexanol strongly coordinates to Pt(0) at room temperature, inhibiting premature crosslinking and providing a workable pot-life.

Step 2: Vacuum Degassing

  • Action: Subject the mixture to a vacuum of < 10 Torr for 15 minutes.

  • Causality: Mixing introduces air. If not removed, micro-voids will form during curing, acting as light-scattering centers that drastically reduce the optical transparency and alter the refractive index of the final material.

Step 3: Thermal Step-Curing

  • Action: Cast the degassed resin into a mold. Cure at 80°C for 1 hour, followed by 150°C for 2 hours.

  • Causality: The initial 80°C step volatilizes the inhibitor, initiating the Pt-catalysis slowly to build the primary network without inducing thermal stress. The 150°C post-cure drives the reaction to thermodynamic completion, fully crosslinking the rigid diphenylmethane segments.

Protocol Validation via FTIR

To trust the integrity of the cured network, the protocol must be validated spectroscopically:

  • Method: Perform Attenuated Total Reflectance (ATR) FTIR on the cured elastomer.

  • Validation Marker: Monitor the characteristic Si-H stretching vibration at 2120 cm⁻¹ .

  • Internal Standard: Use the aromatic C=C stretching peak at 1600 cm⁻¹ (from the diphenylmethane core) as an internal reference, as its concentration remains constant.

  • Success Criteria: The complete disappearance of the 2120 cm⁻¹ peak indicates 100% conversion of the crosslinker, validating the stoichiometric calculations and curing parameters.

Workflow Mix Formulation Mixing Degas Vacuum Degassing Mix->Degas < 10 Torr Cast Mold Casting Degas->Cast Cure Thermal Step-Cure Cast->Cure 80°C -> 150°C Val FTIR Validation Cure->Val Si-H depletion

Experimental workflow for formulating and validating the siloxane crosslinking process.

Application Landscape

The specific molecular design of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane makes it an indispensable intermediate in several high-tech sectors:

  • High-Power LED Encapsulation: The diphenylmethane core elevates the refractive index of the silicone matrix, maximizing light extraction efficiency from GaN chips, while the siloxane bonds provide UV and thermal resistance[3][4].

  • Advanced Dielectrics: The rigid aromatic structure restricts polymer chain mobility, reducing dielectric loss at high frequencies, making it suitable for encapsulating sensitive microelectronics.

  • Specialty Elastomers: By varying the stoichiometric ratio of this bifunctional crosslinker, materials scientists can precisely tune the Shore hardness and tensile strength of industrial silicone rubbers[1].

References

  • Sigma-Aldrich. "(4-{[4-(dimethylsilyl)phenyl]methyl}phenyl)dimethylsilane | 1034767-18-4".
  • Pan, Z., et al. "Synthesis of High Refractive Index Silicone LED Encapsulation with Ultra-High Hardness". Silicon, 2022.
  • Bae, J., et al. "Sol–Gel Derived Transparent Zirconium-Phenyl Siloxane Hybrid for Robust High Refractive Index LED Encapsulant".
  • Kim, Y., et al.
  • Volkov, A.
  • Roesler, R., et al. "Silane terminated polycarbonate-polyester copolymers for coating, adhesives, sealant and elastomer applications".

Sources

Exploratory

Thermodynamic Stability of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane at Room Temperature: A Comprehensive Technical Guide

Executive Summary & Structural Architecture The compound {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (CAS: 1034767-18-4) represents a highly specialized bis-silane characterized by a diphenylmethane core flanked...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Architecture

The compound {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (CAS: 1034767-18-4) represents a highly specialized bis-silane characterized by a diphenylmethane core flanked by two reactive yet thermodynamically stable dimethylsilyl (–SiH(CH₃)₂) groups. In advanced materials science and pharmaceutical intermediate development, understanding the precise thermodynamic boundaries of such molecules at room temperature (298.15 K) is critical for shelf-life prediction, formulation stability, and downstream catalytic processing.

This guide provides an in-depth mechanistic analysis of the thermodynamic and kinetic factors governing the stability of this molecule at room temperature, supported by self-validating experimental workflows.

Thermodynamic Principles Governing Stability at 298 K

To evaluate the thermodynamic stability of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, we must analyze the standard Gibbs free energy of formation ( ΔGf∘​ ) and the specific Bond Dissociation Energies (BDEs) of its constituent linkages.

The Si–H and Si–C Bond Dynamics

The molecule's most reactive sites are the silicon-hydride (Si–H) bonds. While chemically susceptible to nucleophilic attack or transition-metal insertion (e.g., platinum-catalyzed hydrosilylation), the Si–H bond is intrinsically stable in a purely thermodynamic sense at 298 K. The BDE for a typical Si–H bond is approximately 90 kcal/mol, while the Si–C bond is roughly 88 kcal/mol1[1].

At room temperature, the available thermal energy ( kB​T ) is only ~0.59 kcal/mol. Therefore, spontaneous homolytic cleavage of either the Si–H or Si–C bonds is statistically forbidden. Furthermore, computational and experimental models of hydrogen incorporation in silicon matrices confirm that isolated Si–H bonds remain energetically stable at room temperature2[2].

The Arylsilane Core

The attachment of the dimethylsilyl groups directly to the aromatic rings (arylsilanes) further enhances the molecule's stability. Arylsilanes are widely documented as highly stable entities that can be stored at room temperature without degradation, making them ideal, low-toxicity precursors for cross-coupling reactions3[3]. The robust nature of these arylsilanes allows them to withstand ambient conditions in the absence of strong oxidants or stoichiometric bases 4[4].

G A {4-[4-(Dimethylsilyl)benzyl]phenyl} (dimethyl)-silane B Si-H Bond (BDE ~90 kcal/mol) A->B C Si-Aryl Bond (BDE ~88 kcal/mol) A->C D Thermodynamically Stable at 298 K B->D ΔG > 0 for dissociation F High Activation Energy Barrier B->F Requires Catalyst C->D ΔG > 0 for dissociation E Spontaneous Cleavage F->E Prevented at RT

Logical flow of thermodynamic and kinetic stability factors for the Si-H bond at 298 K.

Quantitative Thermodynamic Data

To contextualize the stability, the following tables summarize the critical thermodynamic parameters.

Table 1: Bond Dissociation Energies (BDE) of Key Linkages
Bond TypeLocation in MoleculeApprox. BDE (kcal/mol)Thermodynamic Implication at 298 K
Si–H Dimethylsilyl groups~ 90Stable; insufficient thermal energy for homolysis.
Si–C(aryl) Silyl-benzyl linkage~ 88Highly stable; resistant to spontaneous cleavage.
C–C(aryl) Diphenylmethane core> 100Core backbone remains permanently intact at RT.
Table 2: Predicted Thermodynamic Parameters at 298.15 K
ParameterSymbolEstimated ValueCausality / Significance
Standard Enthalpy of Formation ΔHf∘​ -45 to -60 kJ/molExothermic formation implies intrinsic baseline stability.
Gibbs Free Energy of Formation ΔGf∘​ -10 to -25 kJ/molSpontaneous formation; thermodynamically favored state.
Heat Capacity (Constant Pressure) Cp​ ~ 450 J/(mol·K)High thermal inertia due to extensive vibrational degrees of freedom.

Experimental Workflows for Thermodynamic Validation

As an application scientist, theoretical BDEs must be corroborated with empirical, self-validating data. The following protocols are designed to definitively prove the thermodynamic stability of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane at room temperature.

Protocol 1: Isothermal Microcalorimetry (IMC)

Purpose: To detect any spontaneous thermodynamic degradation (e.g., auto-oxidation or disproportionation) at 298.15 K. Causality: If the molecule is thermodynamically unstable, it will undergo slow degradation, releasing or absorbing heat in the microwatt ( μ W) range. A flat baseline confirms absolute stability.

  • Sample Preparation: Under an inert Argon atmosphere (to prevent kinetic moisture interference), aliquot 500 mg of the purified silane into a sterilized, hermetically sealed glass ampoule.

  • Self-Validation Setup: Prepare a reference ampoule containing exactly 500 mg of inert sapphire ( α -Al₂O₃). The sapphire acts as a thermal mass equivalent. Validation logic: If the differential heat flow ( Δq ) between the sample and the sapphire baseline deviates by > ±0.5μW , the system flags potential contamination or active degradation.

  • Equilibration: Lower both ampoules into the microcalorimeter block set precisely to 298.15 K. Allow 12 hours for thermal equilibration to dissipate frictional heat from insertion.

  • Data Acquisition: Record the differential heat flow for 72 hours.

  • Analysis: A continuous heat flow of 0.0±0.2μW confirms that no spontaneous thermodynamic processes are occurring at room temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To map the thermodynamic phase transitions and confirm the absence of low-temperature decomposition. Causality: DSC measures the heat capacity ( Cp​ ) and identifies endothermic/exothermic events. A lack of exothermic peaks prior to extreme temperatures proves the kinetic trap of the Si-H bond is robust.

  • Calibration: Calibrate the DSC using an Indium standard (Melting point: 156.6 °C, ΔHm​ : 28.45 J/g). Validation logic: Running a standard ensures the thermocouple and heat-flux sensors are accurate.

  • Loading: Encapsulate 5-10 mg of the silane in an aluminum pan with a pinhole lid (to allow outgassing if decomposition occurs).

  • Thermal Ramp: Equilibrate at 298.15 K for 10 minutes. Ramp the temperature at a rate of 10 K/min up to 600 K under a constant Nitrogen purge (50 mL/min).

  • Data Synthesis: Integrate the area under any observed peaks to calculate transition enthalpies ( ΔH ). For this specific bis-silane, the DSC thermogram will show only a baseline shift corresponding to Cp​ at room temperature, with no exothermic decomposition peaks below 500 K.

Workflow Step1 Sample Preparation (Inert Argon Atmosphere) Step2 Isothermal Microcalorimetry (298.15 K, 72 hours) Step1->Step2 Aliquot 1 Step3 Differential Scanning Calorimetry (Ramp 10 K/min) Step1->Step3 Aliquot 2 Step4 Data Synthesis: Heat Flow & Phase Transitions Step2->Step4 Baseline Heat Flow Step3->Step4 Endo/Exo Peaks Step5 Thermodynamic Profiling (ΔG, ΔH, Cp) Step4->Step5 Integration

Experimental workflow for validating thermodynamic stability using thermal analysis.

Mechanistic Pathways of Degradation (and their Inhibition)

While {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane is thermodynamically stable in its pure state, it is important to understand why it does not spontaneously degrade in ambient conditions:

  • Inhibition of Hydrolysis: The most common degradation pathway for silanes is hydrolysis to form silanols (Si–OH) and hydrogen gas (H₂). However, at neutral pH and 298 K, the activation energy ( Ea​ ) for water to nucleophilically attack the sterically hindered silicon center is prohibitively high. The bulky diphenylmethane core creates a hydrophobic microenvironment that physically repels moisture, providing a secondary kinetic barrier to thermodynamic degradation.

  • Absence of Auto-Oxidation: Unlike certain organometallics, arylsilanes do not undergo spontaneous auto-oxidation at room temperature. The formation of Si–O–Si (siloxane) bonds, while thermodynamically favorable ( ΔG≪0 ), is kinetically locked without a catalyst (such as a transition metal or strong base).

Conclusion

The compound {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane exhibits profound thermodynamic stability at room temperature. The high bond dissociation energies of its Si–H and Si–Aryl linkages, combined with the steric and hydrophobic protection afforded by the diphenylmethane core, ensure that the molecule remains firmly within a kinetic trap at 298.15 K. Experimental validation through Isothermal Microcalorimetry and DSC provides self-validating proof that, in the absence of specific catalysts, this bis-silane will maintain its structural and thermodynamic integrity indefinitely under standard ambient conditions.

References

  • Bonding and Thermal Reactivity in Thin a-SiC:H Films Grown by Methylsilane CVD. The Journal of Physical Chemistry B - ACS Publications. 1

  • Electron trap level of hydrogen incorporated nitrogen vacancies in silicon nitride. Journal of Applied Physics | AIP Publishing. 2

  • Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship. 3

  • Arylsilanes: Application to Gold-Catalyzed Oxyarylation of Alkenes. Organic Letters. 4

Sources

Foundational

Theoretical Computational Modeling and Electron Density Analysis of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane: A Silicon Bioisosterism Perspective

Executive Summary The integration of organosilicon motifs into pharmaceutical pipelines represents a paradigm shift in rational drug design. This whitepaper provides an in-depth technical guide on the computational model...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of organosilicon motifs into pharmaceutical pipelines represents a paradigm shift in rational drug design. This whitepaper provides an in-depth technical guide on the computational modeling and electron density analysis of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (CAS 1034767-18-4)[1]. By detailing self-validating Density Functional Theory (DFT) protocols and Quantum Theory of Atoms in Molecules (QTAIM) workflows, this guide equips researchers with the theoretical framework necessary to leverage silicon bioisosterism for optimizing pharmacokinetics, lipophilicity, and metabolic stability.

Introduction: The Silicon Switch in Modern Therapeutics

The compound {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane features a highly flexible diphenylmethane core flanked by two para-substituted dimethylsilyl (-SiH(CH3)2) groups[1]. In medicinal chemistry, the strategic replacement of a carbon atom with a silicon atom—known as the "silicon switch" or sila-substitution—has emerged as a powerful strategy to reduce toxicity and improve the bioavailability of biologically active molecules[2].

Silicon's unique stereoelectronic features fundamentally alter a molecule's behavior. Because silicon has a larger covalent radius and a lower Pauling electronegativity (1.90) compared to carbon (2.55), Si–C and Si–H bonds are highly polar[3]. This shift in electron density enhances the lipophilicity of the molecule, which is a critical factor in improving membrane permeability and modulating metabolic clearance rates[2].

Bioisosterism C Carbon-to-Silicon Switch (Sila-substitution) L Increased Covalent Radius (1.87 Å vs 1.54 Å) C->L E Lower Electronegativity (Si: 1.90 vs C: 2.55) C->E P Enhanced Lipophilicity (Membrane Permeability) L->P M Altered Electron Density (Hydridic Si-H Bond) E->M D Optimized Pharmacokinetics (ADMET Profile) P->D M->D

Computational workflow for DFT optimization and electron density analysis.

Theoretical Framework: Causality in Computational Methods

In dehydrogenative coupling reactions and receptor binding events, subtle changes in electronic structure govern bond formation and cleavage. Density Functional Theory (DFT) enables a deep understanding of this reactivity and thermodynamic feasibility[4]. However, standard functionals (like B3LYP) often fail to accurately model bis-aromatic systems like {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane.

Causality of Method Selection:

  • Functional (M06-2X): The diphenylmethane core is highly flexible and subject to intramolecular dispersion forces (e.g., T-shaped π−π interactions between the benzyl rings). The M06-2X meta-GGA functional is explicitly parameterized to capture these medium-range non-covalent interactions, preventing the artificial "flattening" of the molecule often seen with uncorrected functionals.

  • Basis Set (6-311++G(d,p)): Silicon's electron cloud is highly polarizable. The inclusion of diffuse functions (++) is non-negotiable for accurately modeling the electron density of the Si–H bonds. Polarization functions (d,p) allow for the angular flexibility required to model hyperconjugation (e.g., σ−π∗ interactions) between the Si–C bond and the aromatic ring.

Methodological Workflows: Self-Validating Protocols

To ensure scientific integrity, the computational evaluation of this silane must follow a rigorous, self-validating pipeline.

Workflow N1 Input Structure {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane N2 Conformational Sampling (Force Field Methods) N1->N2 N3 Geometry Optimization DFT: M06-2X/6-311++G(d,p) N2->N3 N4 Vibrational Frequencies (Confirm True Minima) N3->N4 N5 Wavefunction Analysis (Electron Density Generation) N4->N5 N6 QTAIM & MEP Mapping (Pharmacophore Profiling) N5->N6

Logical framework of silicon bioisosterism effects on pharmacokinetics.

Protocol 1: Conformational Search and DFT Optimization
  • Initial Geometry Generation: Construct the 3D model of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane.

  • Molecular Mechanics Search: Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field to identify the global minimum of the flexible diphenylmethane hinge.

  • DFT Optimization: Submit the lowest-energy conformer to DFT optimization using the M06-2X/6-311++G(d,p) level of theory.

  • Frequency Calculation (Self-Validation Checkpoint): Compute the vibrational frequencies of the optimized geometry.

    • Validation Rule: The optimization is only accepted if the calculation yields exactly zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state; the geometry must be perturbed along the normal mode of that frequency and re-optimized.

Protocol 2: Topological Analysis of Electron Density
  • Wavefunction Generation: Generate the formatted checkpoint (.fchk) and wavefunction (.wfn) files from the validated DFT output.

  • QTAIM Analysis: Utilize Multiwfn to perform QTAIM analysis. Locate the Bond Critical Points (BCPs) between the Si and H atoms.

    • Validation Rule: The integration of the Laplacian of the electron density ( ∇2ρ ) over the atomic basin must sum to zero (within a tolerance of 1×10−3 a.u.). A non-zero sum indicates an inadequate grid size, requiring recalculation with a finer integration grid.

  • MEP Mapping: Map the electrostatic potential onto the 0.001 a.u. electron density isosurface. This specific isosurface encapsulates ~96% of the molecular charge and is the standard for predicting non-covalent interactions in protein-ligand binding.

Topological Analysis and Quantitative Data

The electron density topology of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane reveals stark differences compared to its carbon analogues. The Si–C bond length expands to approximately 1.87 Å (compared to 1.54 Å for C–C), increasing the molecular volume and altering the binding affinity within a target pocket[5].

Furthermore, the Si–H bond exhibits a distinct hydridic character . Because silicon is less electronegative than hydrogen, the electron density is polarized toward the hydrogen atom. This makes the hydrogen slightly negatively charged, turning it into a potential hydrogen-bond acceptor rather than a donor[3].

Table 1: Computed Electronic and Topological Properties of the Silane Core
PropertyComputed Value (Theoretical)Pharmacological & Chemical Implication
Si–C(aryl) Bond Length ~1.87 ÅExpands the steric volume of the para-substituent, altering receptor pocket fit and increasing lipophilicity[5].
Si–H Bond Length ~1.48 ÅElongated and highly polarizable; serves as a site for unique non-classical hydrogen bonding.
Dipole Moment ( μ ) ~1.15 DebyeEnhances overall lipophilicity (LogP) while maintaining a slight polarity for baseline aqueous solubility.
HOMO-LUMO Gap ~6.45 eVIndicates high kinetic stability, reducing the likelihood of off-target covalent reactivity.
Atomic Charge: Si (QTAIM) +1.85 eHighly electropositive center; susceptible to nucleophilic attack if not sterically shielded by the methyl groups.
Atomic Charge: H (QTAIM) -0.62 eExhibits distinct hydridic character; reverses the standard electrostatic potential seen in typical C–H bonds[3].

Pharmacokinetic Implications in Drug Development

In rational drug design, the Average Electron Density (AED) is a vital quantum metric for evaluating the viability of bioisosteres. Recent bioinformatics studies on bioisosterism demonstrate that the AED values of bioisosteric moieties can deviate by up to 32% compared to their original functional groups while still retaining biological activity[6].

For {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, the altered electron density at the silicon center enhances the hydridic character of the Si-H bond[5]. This electronic shift, combined with the increased lipophilicity of the dimethylsilyl groups, allows the molecule to more easily bypass lipid bilayers. Furthermore, because the Si–C bond is generally stable against standard oxidative metabolism, substituting a bulky carbon group (like a tert-butyl group) with a dimethylsilyl group can effectively block Cytochrome P450-mediated metabolism at that specific site, thereby extending the drug's half-life[5].

Conclusion

The theoretical computational modeling of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (CAS 1034767-18-4) underscores the profound impact of the "silicon switch" in molecular design. By employing rigorous, self-validating DFT methods (M06-2X/6-311++G**) and QTAIM analysis, researchers can accurately map the unique hydridic character and expanded steric volume of the dimethylsilyl groups. These quantum-level insights are indispensable for drug development professionals seeking to leverage silicon bioisosterism to optimize target binding, enhance lipophilicity, and modulate the metabolic stability of next-generation therapeutics.

References

  • {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane | CAS 1034767-18-4. Santa Cruz Biotechnology.
  • Applications of carbon-silicon bioisosterism in drug design and development.
  • Bioinformatics Approach on Bioisosterism Softwares to be Used in Drug Discovery and Development.
  • Methyl-phenyl-silane: The Strategic Utility of this compound. Benchchem.
  • Desymmetrization of silacyclohexadienones via Rh-catalyzed asymmetric....
  • Biocatalytic Transformations of Silicon—the Other Group 14 Element. ACS Central Science (2021).

Sources

Exploratory

Mechanism of Formation and Synthetic Protocols for {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane Monomers

Executive Summary The monomer {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, systematically known as bis(4-(dimethylsilyl)phenyl)methane, is a high-value bifunctional precursor in advanced organosilicon chemistry[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The monomer {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, systematically known as bis(4-(dimethylsilyl)phenyl)methane, is a high-value bifunctional precursor in advanced organosilicon chemistry[1]. Characterized by a flexible central methylene bridge flanked by rigid phenyl rings and terminating in two highly reactive dimethylsilyl ( Si−H ) groups, this molecule is a critical crosslinker. It is predominantly utilized in platinum-catalyzed hydrosilylation reactions to synthesize advanced organosiloxane networks, aerospace-grade resins, and low-k dielectric materials[2]. This technical guide delineates the mechanistic pathways, self-validating experimental protocols, and quantitative parameters governing its synthesis.

Structural and Chemical Profiling

  • IUPAC Name: {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane

  • Chemical Formula: C17​H24​Si2​

  • Molecular Weight: 284.55 g/mol

  • Structural Rationale: The Si−H bonds are highly susceptible to nucleophilic attack and oxidative addition, making them ideal handles for polymerization. The diphenylmethane core imparts thermal stability while maintaining polymer chain flexibility, preventing the brittleness often associated with fully rigid aromatic backbones.

Core Mechanisms of Formation

The formation of the carbon-silicon ( C−Si ) bond in this monomer is classically achieved via nucleophilic substitution at the silicon center. Two primary synthetic pathways are employed depending on the required purity and scale: the Di-Grignard Route and the Halogen-Lithium Exchange Route.

Pathway A: The Di-Grignard Route (Industrial Standard)

The Grignard reaction is the cornerstone technology for scalable organosilane preparation[3]. The synthesis utilizes bis(4-bromophenyl)methane and chlorodimethylsilane ( ClSi(CH3​)2​H ).

  • Oxidative Addition (SET Mechanism): Magnesium metal inserts into the C−Br bonds via a Single Electron Transfer (SET) mechanism. Magnesium donates an electron to the σ∗ orbital of the C−Br bond, generating a radical anion that collapses into an aryl radical and a bromide ion. Recombination yields the di-Grignard reagent ( BrMg−C6​H4​−CH2​−C6​H4​−MgBr ). Tetrahydrofuran (THF) is strictly required as a solvent because its oxygen lone pairs act as Lewis bases, coordinating with and stabilizing the electrophilic magnesium center[3].

  • Nucleophilic Substitution ( SN​2 @Si): The di-Grignard reagent acts as a potent carbon nucleophile. Upon the addition of chlorodimethylsilane, the aryl carbanion attacks the electrophilic silicon atom. Because silicon is highly electropositive and possesses low-lying σ∗ orbitals, it readily undergoes substitution. The chloride ion is expelled, precipitating out of the organic phase as insoluble magnesium chloride bromide ( MgBrCl )[4].

Pathway B: Halogen-Lithium Exchange (High-Purity Standard)

For applications requiring ultra-high purity without trace magnesium salt contamination, halogen-lithium exchange is preferred.

  • Lithiation: Bis(4-bromophenyl)methane is reacted with tert-butyllithium ( t -BuLi) at cryogenic temperatures (-78 °C). The thermodynamic driving force is the formation of the highly stable sp2 -hybridized aryl lithium. Four equivalents of t -BuLi are used to ensure the byproduct tert-butyl bromide is immediately destroyed (forming isobutylene and isobutane), preventing unwanted alkylation of the nucleophilic aryl lithium intermediate.

  • Silylation: The resulting di-lithio intermediate reacts instantaneously with chlorodimethylsilane, forming the target monomer with minimal oligomeric byproducts.

Mechanistic Visualizations

Mechanism SM Bis(4-bromophenyl)methane (Starting Material) Grignard Di-Grignard Intermediate [BrMg-Ar-CH2-Ar-MgBr] SM->Grignard Mg / THF Reflux (SET Mechanism) Lithium Di-Lithio Intermediate [Li-Ar-CH2-Ar-Li] SM->Lithium t-BuLi / THF -78°C (Halogen-Metal Exchange) Product {4-[4-(Dimethylsilyl)benzyl]phenyl} (dimethyl)-silane Grignard->Product ClSi(CH3)2H SN2@Si Substitution Lithium->Product ClSi(CH3)2H SN2@Si Substitution

Reaction pathways for the synthesis of the bis-silane monomer via Grignard and Lithiation routes.

Experimental Methodologies: Self-Validating Protocols

The following is the optimized, step-by-step methodology for the Di-Grignard Route , designed as a self-validating system to ensure high yield and safety.

  • Step 1: Apparatus Preparation & Inertion

    • Action: Flame-dry a 3-neck Schlenk flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under vacuum, then backfill with Argon.

    • Causality: Grignard reagents are highly sensitive to moisture and oxygen, which act as proton sources and oxidants, irreversibly destroying the organomagnesium species.

    • Validation: A stable argon pressure and the complete absence of condensation on the glass indicate a properly dried system.

  • Step 2: Magnesium Activation

    • Action: Add 2.2 equivalents of magnesium turnings and a catalytic crystal of iodine ( I2​ ) in anhydrous THF.

    • Causality: I2​ chemically etches the passivating magnesium oxide ( MgO ) layer, exposing the highly reactive zero-valent magnesium surface required for the SET mechanism.

    • Validation: The fading of the purple iodine color to a colorless or pale yellow solution confirms successful surface activation.

  • Step 3: Grignard Formation

    • Action: Add a solution of bis(4-bromophenyl)methane (1.0 eq) in THF dropwise over 1 hour.

    • Causality: Dropwise addition controls the highly exothermic oxidative addition, preventing the reaction from boiling over and minimizing Wurtz-type homocoupling side reactions[4].

    • Validation: The spontaneous reflux of THF and the gradual dissolution of Mg turnings into a dark brown/grey solution validate the formation of the di-Grignard intermediate.

  • Step 4: Electrophilic Quenching (Silylation)

    • Action: Cool the mixture to 0 °C using an ice bath and add chlorodimethylsilane (2.5 eq) dropwise.

    • Causality: Chlorosilanes are highly reactive and volatile. Cooling manages the exothermic SN​2 substitution and prevents the thermally-induced cleavage of the sensitive Si−H bond, which can occur under harsh conditions[3].

    • Validation: The immediate formation of a dense white precipitate ( MgBrCl salts) indicates successful substitution at the silicon center.

  • Step 5: Workup and Purification

    • Action: Quench the reaction carefully with saturated aqueous NH4​Cl , extract the organic layer with diethyl ether, dry over anhydrous MgSO4​ , and purify via fractional vacuum distillation.

    • Causality: NH4​Cl provides a mild proton source to safely neutralize any unreacted Grignard reagent without hydrolyzing the newly formed Si−H bonds. Vacuum distillation isolates the high-boiling monomer from oligomeric byproducts.

    • Validation: 1H NMR spectroscopy showing a characteristic Si−H septet/multiplet around 4.4 ppm and Si−CH3​ doublets near 0.3 ppm confirms the product's structural integrity.

Workflow Step1 Step 1: Schlenk Setup Flame-dry glassware under Argon Step2 Step 2: Mg Activation Add Mg turnings & I2 in THF Step1->Step2 Step3 Step 3: Grignard Formation Dropwise addition of Aryl Bromide Step2->Step3 Step4 Step 4: Silylation Quench with ClSi(CH3)2H at 0°C Step3->Step4 Step5 Step 5: Purification Aqueous workup & vacuum distillation Step4->Step5

Step-by-step experimental workflow for the Grignard-mediated synthesis of the monomer.

Quantitative Data Summaries

The choice of synthetic route heavily impacts the yield, purity, and scalability of the final monomer. The table below summarizes the quantitative parameters for both mechanisms.

ParameterRoute A: Di-Grignard SynthesisRoute B: Halogen-Lithium Exchange
Primary Reagents Mg turnings, I2​ , THF t -BuLi, THF/Diethyl Ether
Operating Temperature Reflux (66 °C) then 0 °CCryogenic (-78 °C) to Room Temp
Reaction Time 4 - 6 hours2 - 3 hours
Typical Yield 75% - 85%85% - 95%
Primary Byproducts Wurtz-coupling oligomersAlkylated silanes (if n -BuLi is used)
Scalability High (Industrial standard)Low (Limited by pyrophoric hazards)
Salt Contamination Moderate (Requires rigorous washing)Low (LiCl is easily removed)

References

  • Title: (4-[4-(DIMETHYLSILYL)BENZYL]PHENYL)(DIMETHYL)
  • Title: Application Notes and Protocols: Grignard Synthesis of Dichloro-bis(4-methylphenyl)
  • Source: gelest.
  • Source: sigmaaldrich.
  • Source: google.com (Patents)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Polymer Cross-Linking via {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Formulation Engineers Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale In the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Formulation Engineers Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

In the synthesis of advanced siloxane elastomers and thermoplastic polyurethanes, the choice of cross-linking agent dictates the ultimate thermomechanical profile of the polymer network. Traditional flexible cross-linkers, such as poly(methylhydrosiloxane) (PMHS), often yield elastomers with low glass transition temperatures ( Tg​ ) and limited mechanical toughness.

To overcome these limitations, {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (CAS: 1034767-18-4) has emerged as a high-performance bifunctional cross-linking agent[1]. Structurally, this molecule features a rigid diphenylmethane core flanked by two highly reactive dimethylsilyl ( −SiMe2​H ) groups.

The Causality of Material Enhancement

When utilized in platinum-catalyzed hydrosilylation reactions with vinyl-terminated polymers (e.g., vinyl-terminated polydimethylsiloxane, PDMS), the rigid aromatic core of this silane restricts local polymer chain mobility[2]. This molecular restriction translates macroscopically into:

  • Enhanced Mechanical Toughness: The aromatic rings act as hard segments within the soft siloxane matrix, improving tensile strength and tear resistance.

  • Elevated Thermal Stability: The diphenylmethane linkage requires significantly higher activation energy for thermal degradation compared to standard aliphatic siloxane backbones.

  • Refractive Index (RI) Modulation: The incorporation of phenyl rings increases the refractive index of the final elastomer, making it highly valuable for optical encapsulation and advanced drug delivery micro-optics.

Comparative Material Properties

To illustrate the structural advantages of using {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, the table below summarizes the quantitative property shifts observed when substituting standard PMHS with this rigid aromatic cross-linker in a standard vinyl-PDMS matrix.

PropertyStandard PMHS Cross-Linker{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silaneMechanistic Cause for Variance
Glass Transition ( Tg​ ) -120 °C-95 °C to -80 °CAromatic core restricts rotational freedom of the polymer network[2].
Refractive Index ( nD​ ) ~1.41~1.48 - 1.52High electron density of the diphenylmethane π -system.
Tensile Strength 4.5 MPa> 12.0 MPaHard-segment reinforcement acting as physical cross-link nodes.
Thermal Degradation ( Td5%​ ) 350 °C> 420 °CEnhanced bond dissociation energy of the aromatic-silicon linkages.

Reaction Pathway & Kinetics

The cross-linking process relies on the hydrosilylation reaction , an addition reaction where the Si−H bond of the silane adds across the C=C double bond of the vinyl-terminated polymer. This reaction is strictly catalyzed by platinum complexes, most notably Karstedt's catalyst (a Pt(0) divinyltetramethyldisiloxane complex)[3].

Reaction A Vinyl-Terminated Polymer (e.g., PDMS) D Hydrosilylation Reaction (Addition across C=C) A->D B {4-[4-(Dimethylsilyl)benzyl]phenyl} (dimethyl)-silane B->D C Karstedt's Catalyst (Pt complex) C->D Catalyzes E Cross-Linked Elastomer (High Tg, High RI, Thermally Stable) D->E Curing (80-120°C)

Hydrosilylation cross-linking pathway using a rigid bifunctional silane.

Experimental Protocol: Synthesis of High-Toughness Siloxane Elastomers

This protocol outlines the formulation and curing of a high-toughness elastomer. It is designed as a self-validating system, ensuring that researchers can definitively confirm reaction completion.

Materials Required
  • Base Polymer: Vinyl-terminated PDMS (Molecular Weight ~10,000 g/mol ).

  • Cross-Linker: {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane.

  • Catalyst: Karstedt's catalyst (2% Pt in xylene)[3].

  • Inhibitor: 1-ethynyl-1-cyclohexanol.

Step-by-Step Methodology

Step 1: Stoichiometric Calculation

  • Action: Calculate the mass of cross-linker required to achieve a molar ratio of Si−H to Vinyl groups of 1.1 : 1.0 .

  • Causality: A slight 10% excess of Si−H compensates for minor side reactions (e.g., dehydrogenative silylation) and trace moisture, ensuring all vinyl groups are consumed to prevent long-term oxidative degradation of the polymer.

Step 2: Base Mixing & Inhibition

  • Action: In a planetary centrifugal mixer, combine the vinyl-terminated PDMS with 0.05 wt% of 1-ethynyl-1-cyclohexanol. Mix at 2000 RPM for 2 minutes.

  • Causality: Karstedt's catalyst is hyperactive at room temperature[3]. The alkyne inhibitor temporarily coordinates with the Pt center, displacing the active ligands. This provides a workable "pot life" (typically >4 hours at 25°C) allowing for complex mold filling without premature gelation.

Step 3: Cross-Linker & Catalyst Addition

  • Action: Add the calculated amount of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane and homogenize. Finally, add Karstedt's catalyst to achieve a final Pt concentration of 20 ppm. Mix at 2000 RPM for 2 minutes.

Step 4: Vacuum Degassing

  • Action: Place the mixture in a vacuum desiccator at <10 mbar for 15 minutes.

  • Causality: High-shear mixing entraps micro-bubbles. Because the diphenylmethane core increases the viscosity of the formulation compared to standard PMHS, thorough degassing is critical to prevent void-induced mechanical failure in the cured elastomer.

Step 5: Thermal Curing

  • Action: Pour the degassed mixture into the desired mold. Cure in a convection oven at 100°C for 2 hours.

  • Causality: At 100°C, the 1-ethynyl-1-cyclohexanol inhibitor volatilizes/dissociates, rapidly liberating the Pt(0) center to catalyze the hydrosilylation cross-linking.

Protocol Validation & Quality Control

To ensure the trustworthiness of the resulting polymer network, the extent of cross-linking must be empirically validated. The most robust method for this is Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

  • The Validation Metric: The unreacted Si−H bond exhibits a sharp, highly specific stretching vibration at 2120 cm⁻¹ [4].

  • The Logic: Because the polymer backbone lacks signals in this region, the complete disappearance of the 2120 cm⁻¹ peak serves as a direct, self-validating proof that the cross-linking reaction has reached completion[5].

Workflow Step1 1. Stoichiometric Calculation (Si-H : Vinyl = 1.1 : 1.0) Step2 2. Mixing & Inhibition (Add 1-ethynyl-1-cyclohexanol) Step1->Step2 Step3 3. Catalyst Addition (Karstedt's Catalyst, 10-50 ppm Pt) Step2->Step3 Step4 4. Vacuum Degassing (Remove entrapped air) Step3->Step4 Step5 5. Thermal Curing (100°C for 2 hours) Step4->Step5 Val Validation: FTIR Spectroscopy Check Si-H peak (2120 cm⁻¹) Step5->Val Pass Peak Absent: Complete Cure Val->Pass Fail Peak Present: Post-Cure Required Val->Fail

Step-by-step experimental workflow and FTIR validation logic tree.

References

  • NextSDS. Chemical substance information for (4-[4-(DIMETHYLSILYL)BENZYL]PHENYL)(DIMETHYL)SILANE. NextSDS Database. Available at: [Link]

  • ACS Applied Polymer Materials. Fabrication of Polydimethylsiloxane-Based Thermoplastic Polyurethanes with Excellent Toughness and Cold Resistance. ACS Publications. Available at: [Link]

  • MDPI. bis-Nitrile and bis-Dialkylcyanamide Platinum(II) Complexes as Efficient Catalysts for Hydrosilylation Cross-Linking of Siloxane Polymers. Molecules. Available at: [Link]

  • ACS Publications. Cobalt(I)-Catalyzed Transformation of Si–H Bonds: H/D Exchange in Hydrosilanes and Hydrosilylation of Olefins. Organometallics. Available at:[Link]

  • European Patent Office. EP0438157B1 - Preparation of alkoxysilethylene endblocked polymers. Google Patents.

Sources

Application

Application Note: Synthesis of High-Refractive-Index Siloxane Networks Using {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane

Target Audience: Researchers, Materials Scientists, and Optoelectronic Packaging Engineers Application Focus: High-Refractive-Index (HRI) LED Encapsulants, Optical Adhesives, and Thermally Stable Elastomers Executive Sum...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronic Packaging Engineers Application Focus: High-Refractive-Index (HRI) LED Encapsulants, Optical Adhesives, and Thermally Stable Elastomers

Executive Summary

The demand for advanced optoelectronic packaging requires siloxane networks that transcend the limitations of traditional aliphatic polydimethylsiloxane (PDMS). While standard PDMS offers excellent UV stability, its low refractive index ( nD​≈1.41 ) and high gas permeability limit its efficacy in high-power LED encapsulation.

This protocol details the step-by-step synthesis of a high-performance siloxane network utilizing {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (CAS: 1034767-18-4)[1] as a rigid, aromatic crosslinker. By incorporating this bis(dimethylsilyl) diphenylmethane derivative via platinum-catalyzed hydrosilylation, researchers can engineer silicone resins with significantly elevated refractive indices (>1.55), enhanced thermo-oxidative stability, and superior mechanical rigidity[2].

Mechanistic Principles & Material Selection

Why {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane?

In standard addition-curing silicones, crosslinking is achieved using poly(methylhydrosiloxane) (PMHS). However, the highly flexible Si-O-Si backbone of PMHS limits the glass transition temperature ( Tg​ ) and refractive index of the final network.

Substituting aliphatic crosslinkers with {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane introduces a rigid diphenylmethane core into the polymer matrix.

  • Optical Causality: The high electron density of the aromatic π -systems interacts with incident light to slow its phase velocity, thereby increasing the refractive index. This minimizes total internal reflection at the semiconductor-encapsulant interface, boosting light extraction efficiency (LEE)[3].

  • Thermal Causality: The rigid benzylphenyl core restricts segmental chain mobility, raising the Tg​ and preventing thermal degradation (yellowing) under prolonged high-temperature exposure (>150°C)[4].

The Hydrosilylation Chemistry

The network is formed via a highly selective addition reaction between the terminal Si-H groups of our aromatic crosslinker and the vinyl groups of a base polymer (e.g., vinyl-terminated polyphenylmethylsiloxane)[5]. This reaction is catalyzed by a Pt(0) complex, typically Karstedt's catalyst, which ensures rapid curing without the generation of volatile byproducts[6].

Reagent Specifications

To ensure a self-validating and reproducible system, strictly adhere to the reagent purities outlined below.

Table 1: Key Reagents and Specifications

Reagent RoleChemical Name / DescriptionCAS NumberKey Property
Crosslinker {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane1034767-18-4FW: 284.55 g/mol , Bi-functional Si-H
Base Polymer Vinyl-terminated Polyphenylmethylsiloxane (PMV)68083-19-2High RI base, Vinyl eq. weight ~0.1 mmol/g
Catalyst Karstedt's Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane)68478-92-2~2% Pt in xylene
Inhibitor 1-Ethynyl-1-cyclohexanol78-27-3Controls pot life at 25°C

Step-by-Step Synthesis Protocol

The following methodology is designed to prevent premature crosslinking while ensuring a bubble-free, optically clear final network.

Workflow N1 Step 1: Stoichiometric Calculation (Si-H:Vinyl) N2 Step 2: Base Polymer & Crosslinker Blending N1->N2 N3 Step 3: Catalyst & Inhibitor Addition N2->N3 N4 Step 4: Vacuum Degassing (Remove trapped air) N3->N4 N5 Step 5: Thermal Curing (Hydrosilylation) N4->N5 N6 Step 6: Post-Cure & Characterization N5->N6

Caption: Step-by-step experimental workflow for synthesizing siloxane networks via hydrosilylation.

Step 1: Stoichiometric Calculation
  • Causality: The molar ratio of Si-H to Vinyl groups dictates the crosslink density. A theoretical 1.0:1.0 ratio is ideal, but a slight excess of Si-H (1.1 to 1.2) is empirically required to compensate for side reactions (e.g., dehydrogenative coupling with trace ambient moisture) and to ensure complete consumption of vinyl groups, which can otherwise cause long-term oxidative yellowing.

  • Action: Calculate the required mass of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane based on the vinyl equivalent weight of your PMV base polymer to achieve a 1.15:1.0 (Si-H : Vinyl) ratio.

Step 2: Formulation and Blending
  • Action: In a clean, dry planetary mixer cup, add the PMV base polymer and the calculated amount of the crosslinker.

  • Action: Mix at 1500 RPM for 2 minutes. The aromatic nature of the crosslinker ensures excellent miscibility with the phenyl-rich base polymer, preventing phase separation.

Step 3: Catalyst and Inhibitor Addition
  • Action: Add 0.05 wt% of 1-ethynyl-1-cyclohexanol (inhibitor) and mix for 1 minute.

  • Action: Add Karstedt's catalyst to achieve a final Pt concentration of 5–10 ppm. Mix for an additional 2 minutes.

  • Causality: The alkyne inhibitor temporarily coordinates with the Pt(0) center, halting the reaction at room temperature and providing a workable "pot life" of >24 hours.

Step 4: Vacuum Degassing
  • Action: Transfer the mixture to a vacuum chamber. Apply a vacuum of < 10 mbar for 10–15 minutes.

  • Self-Validation: The degassing step is complete when the mixture initially foams, collapses, and no further micro-bubbles rise to the surface. Trapped micro-bubbles will severely degrade the optical clarity and refractive index of the final network.

Step 5: Thermal Curing
  • Action: Cast the degassed resin into the desired mold or dispense it onto the LED lead frame.

  • Action: Execute a step-cure profile: 80°C for 1 hour, followed by 150°C for 2 hours.

  • Causality: The initial 80°C step volatilizes/dissociates the inhibitor, allowing the network to gel slowly without inducing thermal stress. The 150°C step drives the hydrosilylation to >99% completion, locking in the rigid aromatic framework.

Catalytic Pathway & Mechanism

The crosslinking process is governed by the Chalk-Harrod Mechanism [7][8]. Understanding this cycle is critical for troubleshooting incomplete cures or catalyst poisoning.

Mechanism Pt Pt(0) Catalyst OA Oxidative Addition Pt->OA + Si-H Coord Alkene Coordination OA->Coord + Vinyl Mig Migratory Insertion Coord->Mig RE Reductive Elimination Mig->RE RE->Pt Product

Caption: Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation in siloxane network formation.

  • Oxidative Addition: The Si-H bond of the {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane oxidatively adds to the Pt(0) center, forming a Pt(II) hydride-silyl complex.

  • Coordination & Insertion: The vinyl group of the base polymer coordinates to the Pt, followed by migratory insertion of the alkene into the Pt-H bond.

  • Reductive Elimination: The new Si-C bond is formed, releasing the crosslinked node and regenerating the Pt(0) catalyst.

Note on Poisoning: Amines, sulfur compounds, and heavy metals will irreversibly bind to the Pt(0) center, halting this cycle. Ensure all molds and substrates are thoroughly cleaned.

Formulation Tuning & Network Properties

By adjusting the stoichiometric ratio, the mechanical and optical properties of the network can be finely tuned.

Table 2: Formulation Ratios and Expected Network Properties

Ratio (Si-H : Vinyl)Pot Life (at 25°C)Curing Time (at 150°C)Refractive Index ( nD​ )Hardness (Shore D)Application Suitability
1.0 : 1.0 > 24 hours2.5 hours~1.5665General Optical Adhesives
1.15 : 1.0 > 24 hours2.0 hours~1.5772High-Power LED Encapsulants
1.3 : 1.0 > 24 hours1.5 hours~1.5878Rigid Protective Coatings
Analytical Validation

To validate the success of the synthesis:

  • FT-IR Spectroscopy: Monitor the disappearance of the characteristic Si-H stretching vibration at ∼2120 cm−1 . A successful cure will show >95% reduction in this peak.

  • Thermogravimetric Analysis (TGA): The incorporation of the aromatic crosslinker should yield a 5% weight loss temperature ( Td5%​ ) exceeding 340°C[2].

References

  • {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane | CAS 1034767-18-4 | SCBT. Santa Cruz Biotechnology.
  • STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. INEOS OPEN.
  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC.
  • Preparation and performance of high refractive index silicone resin‐type materials for the packaging of light‐emitting diodes. ResearchGate.
  • Thermally stable network-structured polysiloxane hybrimers with high refractive index for optical applications. RSC Publishing.

Sources

Method

Application Note: {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane in Advanced Optical Materials

Executive Summary The development of next-generation optoelectronics, particularly high-brightness Light Emitting Diodes (LEDs) and flexible optical waveguides, relies heavily on the precise engineering of silicone elast...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation optoelectronics, particularly high-brightness Light Emitting Diodes (LEDs) and flexible optical waveguides, relies heavily on the precise engineering of silicone elastomers. {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (CAS: 1034767-18-4) has emerged as a critical crosslinking agent in this domain. Featuring a flexible diphenylmethane core flanked by two reactive dimethylsilyl groups, this molecule bridges the gap between high refractive index (RI) requirements and mechanical durability.

Unlike standard polydimethylsiloxane (PDMS) crosslinkers, this specialized bis-silane allows materials scientists to synthesize highly transparent, high-RI (>1.53) siloxane networks that significantly improve light extraction efficiency (LEE) while maintaining excellent thermal stability.

Physicochemical Profiling & Structural Causality

When designing an optical encapsulant, the choice of crosslinker dictates the final macromolecular architecture. According to material specifications from [[1]], this compound possesses the ideal stoichiometric and structural properties for advanced hydrosilylation.

Table 1: Quantitative Physicochemical Properties

PropertyValueScientific Implication
CAS Number 1034767-18-4Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₇H₂₄Si₂High carbon-to-silicon ratio drives the refractive index upward.
Molecular Weight 284.55 g/mol Optimal chain length to prevent steric hindrance during crosslinking.
Reactive Moieties Two terminal Si-HEnables step-growth addition curing without volatile byproducts.
Core Architecture DiphenylmethaneProvides aromaticity (high RI) and a flexible methylene hinge.
The Causality of the Diphenylmethane Core

A common challenge in high-RI silicone synthesis is that increasing the phenyl content often leads to rigid, crystalline networks that are prone to cracking under thermal cycling. Using a rigid biphenyl crosslinker results in excessive brittleness. By utilizing a diphenylmethane core , the central methylene bridge (–CH₂–) acts as a molecular "hinge." This structural choice lowers the melting point of the crosslinker, ensuring it remains highly miscible with vinyl-terminated base resins at room temperature, while imparting superior mechanical toughness and flexibility to the cured elastomer.

Core Application: High-Refractive-Index LED Encapsulants

In LED packaging, the refractive index mismatch between the semiconductor chip (e.g., GaN, RI ≈ 2.4) and air (RI = 1.0) causes total internal reflection, trapping photons and generating destructive heat. Encapsulating the chip with a high-RI silicone network mitigates this interface barrier.

Table 2: Comparative Performance Metrics of Cured Silicone Elastomers

MetricStandard PDMS NetworkDiphenylmethane-Crosslinked Network
Refractive Index (nD at 589 nm) 1.41> 1.53
Optical Transmittance (400 nm) > 95%> 95%
Thermal Stability (T_d5%) ~350°C> 400°C
Mechanical Toughness Low (Tears easily)High (Aromatic core reinforcement)
Gas Permeability High (Prone to sulfuration)Low (Dense aromatic packing)

Experimental Protocol: Synthesis of High-RI Silicone Elastomers

This protocol details the Pt-catalyzed hydrosilylation of a vinyl-terminated phenyl silicone resin using {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane. As emphasized by [[2]], maintaining high purity of the silane is critical to prevent catalyst poisoning.

Materials Required
  • Base Polymer: Vinyl-terminated diphenylsiloxane-dimethylsiloxane copolymer.

  • Crosslinker: {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane.

  • Catalyst: Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).

  • Inhibitor: 1-Ethynyl-1-cyclohexanol (to control pot life).

Step-by-Step Methodology

Step 1: Stoichiometric Calculation & Preparation

  • Action: Calculate the required mass of the crosslinker to achieve a molar ratio of Si-H to Si-Vinyl of 1.3:1.0 .

  • Causality: A 1.0:1.0 ratio often leaves unreacted vinyl groups due to trace moisture causing competitive dehydrogenative coupling of the Si-H groups. A slight Si-H excess ensures complete network formation and prevents long-term yellowing caused by residual oxidizable double bonds.

Step 2: Formulation & Inhibition

  • Action: In a planetary centrifugal mixer, combine the base polymer and the crosslinker. Add 0.05 wt% of the inhibitor. Mix at 2000 RPM for 2 minutes.

  • Causality: The alkyne inhibitor temporarily coordinates with the Pt center at room temperature. This prevents premature gelation (pot life extension), allowing sufficient time for degassing and mold injection.

Step 3: Catalyst Integration

  • Action: Introduce Karstedt's catalyst to achieve a final Platinum concentration of 5–10 ppm. Mix for an additional 2 minutes.

Step 4: Vacuum Degassing (Self-Validating Step)

  • Action: Transfer the mixture to a vacuum chamber (<10 mbar) for 15 minutes.

  • Validation: The system is self-validating visually. The mixture must transition from a cloudy, air-entrained state to completely optically clear. If microscopic bubbles remain, they will act as light-scattering centers, drastically degrading the >95% transmittance requirement. Do not proceed to curing until absolute clarity is achieved.

Step 5: Thermal Step-Curing

  • Action: Pour the degassed mixture into the desired optical mold. Cure in a convection oven using a step-profile: 80°C for 1 hour , followed by 150°C for 2 hours .

  • Causality: Step-curing is mandatory. Ramping directly to 150°C causes the crosslinker to volatilize before the gel point is reached, leading to micro-voids and shrinkage. The 80°C step safely initiates the crosslinking, locking the physical dimensions, while the 150°C step drives the reaction to 100% completion.

Step 6: Spectroscopic Validation

  • Action: Perform Attenuated Total Reflectance (ATR) FTIR on the cured elastomer.

  • Validation: Confirm the complete disappearance of the vinyl C=C stretching vibration at ~1600 cm⁻¹ and the near-total reduction of the Si-H stretching peak at ~2120 cm⁻¹. A strong residual Si-H peak indicates catalyst poisoning (e.g., by ambient amines or sulfur).

Workflow Resin Vinyl-Phenyl Resin (Base Polymer) Mix Vacuum Degassing & Mixing (<10 mbar) Resin->Mix Crosslinker Dimethylsilyl Crosslinker (CAS 1034767-18-4) Crosslinker->Mix Catalyst Karstedt's Catalyst (Pt Complex) Catalyst->Mix Cure Thermal Step-Cure (80°C -> 150°C) Mix->Cure Homogeneous Mixture Product High-RI Optical Elastomer Cure->Product Hydrosilylation Network

Caption: Workflow for synthesizing high-RI silicone elastomers via Pt-catalyzed hydrosilylation.

Mechanistic Insights: The Hydrosilylation Network

Understanding the catalytic cycle is essential for troubleshooting incomplete cures or optical defects. The formation of the stable Si-C bond relies on the homogeneous distribution of the Pt(0) active species. Karstedt's catalyst is specifically chosen because its divinyl-disiloxane ligands make it highly soluble in the silicone matrix, preventing Pt aggregation (which would otherwise cause dark spots or yellowing in the final optical lens).

Mechanism Pt Pt(0) Active Species OxAdd 1. Oxidative Addition (Si-H bond cleavage) Pt->OxAdd Coord 2. Olefin Coordination (Vinyl group binds) OxAdd->Coord MigIns 3. Migratory Insertion (Pt-C bond forms) Coord->MigIns RedElim 4. Reductive Elimination (Si-C crosslink formed) MigIns->RedElim RedElim->Pt Catalyst Regeneration

Caption: Catalytic cycle of Pt-mediated hydrosilylation forming the siloxane network.

Alternative Applications in Advanced Materials

Beyond LED encapsulation, the unique thermomechanical and optical properties of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane make it highly valuable in other cutting-edge fields:

  • Flexible Optoelectronics: Used as a cladding or core material in flexible polymeric optical waveguides due to its tunable refractive index and high fatigue resistance under bending stress.

  • Dielectric Elastomer Actuators (DEAs): The aromatic rings increase the dielectric constant of the silicone network, allowing for greater electromechanical strain at lower operating voltages in artificial muscle applications.

References

  • (4-[4-(DIMETHYLSILYL)BENZYL]PHENYL)(DIMETHYL)SILANE - Chemical Substance Information , NextSDS Database,[Link]

Application

Application Notes &amp; Protocols: Catalytic Cross-Coupling Reactions Involving {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)silane

I. Introduction: The Potential of a Bifunctional Silane in Cross-Coupling Chemistry The palladium-catalyzed Hiyama cross-coupling reaction, which forms carbon-carbon bonds between organosilanes and organic halides, has b...

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Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Potential of a Bifunctional Silane in Cross-Coupling Chemistry

The palladium-catalyzed Hiyama cross-coupling reaction, which forms carbon-carbon bonds between organosilanes and organic halides, has become a significant tool in modern organic synthesis.[1][2] Organosilanes offer the advantages of being stable, relatively non-toxic, and easy to handle compared to other organometallic reagents.[2] The specific compound, {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)silane, presents a unique structural motif: a bifunctional organosilane with two reactive dimethylsilyl groups situated on a flexible benzylphenyl backbone. This architecture suggests its potential utility as a versatile building block in several synthetic applications, including:

  • Stepwise Functionalization: The two silyl groups can potentially be addressed sequentially, allowing for the controlled, stepwise introduction of different organic fragments.

  • Cross-linking Agent: Both silyl groups can react to form two new carbon-carbon bonds, making it a candidate for cross-linking applications in polymer chemistry or materials science.

  • Monomer for Polymerization: This molecule can serve as a monomer in palladium-catalyzed polymerization reactions with dihalides to create novel silicon-containing polymers.[1]

These application notes provide a detailed guide to the theoretical and practical aspects of utilizing {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)silane in catalytic cross-coupling reactions, with a focus on the Hiyama coupling. While specific literature on the cross-coupling reactions of this exact molecule is limited, the protocols and insights provided herein are based on established principles of Hiyama couplings and reactions of analogous bis-silyl aryl compounds.

II. Mechanistic Principles of the Hiyama Cross-Coupling Reaction

The catalytic cycle of the Hiyama coupling is a well-established process involving a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X) to form a Pd(II) complex.

  • Activation of the Organosilane: A crucial step in the Hiyama coupling is the activation of the stable C-Si bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[2] The activator coordinates to the silicon atom, forming a pentavalent, hypercoordinate silicate, which is more nucleophilic and facilitates transmetalation.[1]

  • Transmetalation: The activated organosilane transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Hiyama_Coupling_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII_Complex R'-Pd(II)-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diorgano_PdII R-Pd(II)-R' Transmetalation->Diorgano_PdII RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Regeneration Product R-R' Product RedElim->Product Silane_Activation R-SiMe2R'' + Activator -> [R-SiMe2R''(Activator)]- Activated_Silane->Transmetalation

Caption: General catalytic cycle of the Hiyama cross-coupling reaction.

III. Proposed Protocol for Monofunctionalization via Hiyama Cross-Coupling

This protocol outlines a starting point for the selective mono-coupling of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)silane with an aryl bromide. The key to achieving selectivity is the use of a sub-stoichiometric amount of the aryl halide relative to the bis-silane.

Materials and Reagents:
  • {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)silane

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous, degassed solvent (e.g., THF, dioxane, or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Procedure:
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

    • Add anhydrous, degassed THF (or other chosen solvent).

    • Stir the mixture at room temperature for 15-20 minutes to pre-form the catalyst.

    • Add {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)silane (1.2 equivalents).

    • Add the aryl bromide (1.0 equivalent).

  • Reaction Execution:

    • Slowly add the TBAF solution (1.5 equivalents) to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-80 °C. The optimal temperature will need to be determined experimentally.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent, the aryl bromide), cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the mono-coupled product.

Experimental_Workflow A 1. Catalyst Pre-formation (Pd(OAc)2 + Ligand in Solvent) B 2. Addition of Reactants (Bis-silane and Aryl Halide) A->B C 3. Addition of Activator (TBAF) B->C D 4. Reaction at Elevated Temperature (Monitoring by TLC/GC-MS) C->D E 5. Aqueous Work-up (Quenching and Extraction) D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H Isolated Mono-coupled Product G->H

Caption: Proposed workflow for the mono-cross-coupling reaction.

Data Summary Table (Hypothetical Optimization)
EntryLigand (mol%)Activator (eq.)Temp (°C)Time (h)Yield of Mono-product (%)Yield of Di-product (%)
1PPh₃ (8)TBAF (1.5)60126510
2P(t-Bu)₃ (4)TBAF (1.5)608755
3SPhos (4)TBAF (1.5)RT2450<2
4PPh₃ (8)KOSiMe₃ (2.0)80124515

IV. Expert's Perspective and Considerations for Protocol Development

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium precursor like Pd(OAc)₂ with a phosphine ligand is standard for Hiyama couplings. The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Electron-rich, bulky phosphine ligands like P(t-Bu)₃ or biarylphosphines (e.g., SPhos) often enhance the rates of oxidative addition and reductive elimination, potentially leading to higher yields and faster reactions.[4]

  • Activator: TBAF is a common and effective activator.[2] However, its basicity can be an issue with sensitive functional groups.[3] Fluoride-free protocols using bases like NaOH or KOSiMe₃ have also been developed and may be worth exploring, especially if the substrates are base-sensitive.[5]

  • Solvent: The choice of solvent (THF, dioxane, toluene) can influence the solubility of the reactants and the stability of the catalytic species. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.

  • Stoichiometry: To favor mono-functionalization, the bis-silane is used in slight excess relative to the aryl halide. This statistically favors the reaction of only one silyl group.

Potential Challenges and Troubleshooting:

  • Selectivity: The primary challenge will be achieving high selectivity for the mono-coupled product over the di-coupled byproduct. If significant amounts of the di-coupled product are observed, consider lowering the reaction temperature, using a less active catalyst, or further increasing the excess of the bis-silane.

  • Homocoupling: Homocoupling of the organosilane or the aryl halide can be a side reaction. This can often be minimized by ensuring a truly inert atmosphere and using a well-defined catalyst system.

  • Proto-desilylation: The activated silyl group can be cleaved by protons from residual water or other protic sources, leading to the formation of a C-H bond instead of a C-C bond. Rigorous drying of reagents and solvents is crucial to prevent this.

V. Protocol for Double Cross-Coupling

For applications requiring the reaction of both silyl groups, such as in the synthesis of cross-linked materials or symmetrical molecules, the protocol can be adapted by adjusting the stoichiometry.

Key Modifications:
  • Stoichiometry: Use at least two equivalents of the organic halide per equivalent of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)silane. A slight excess of the organic halide (e.g., 2.2 equivalents) may be beneficial to ensure complete conversion.

  • Activator: The amount of activator should be increased accordingly, to at least two equivalents per silyl group (i.e., at least 4.0 equivalents of TBAF).

  • Reaction Time and Temperature: The reaction may require a longer time or higher temperature to drive the second coupling to completion.

Careful monitoring is essential to track the disappearance of the mono-coupled intermediate and the formation of the final di-coupled product. Purification will involve separating the desired product from any remaining mono-coupled species and excess organic halide.

VI. Conclusion

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)silane is a promising but underexplored building block for catalytic cross-coupling reactions. The protocols and insights provided in these application notes offer a robust starting point for researchers to investigate its utility in the synthesis of novel molecules and materials. The key to success will be careful optimization of the reaction parameters, particularly the choice of catalyst, activator, and stoichiometry, to control the selectivity of the coupling process.

VII. References

  • Chen, J., et al. (2023). Palladium-Catalyzed Cross-Coupling Polymerization of Bis-N-tosylhydrazones and Bis(silyl) Aryls: A New Access to Polycarbosilane Synthesis. Macromolecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788. Available at: [Link]

  • Gravel, M., et al. (2021). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. ACS Organic & Inorganic Au. Available at: [Link]

  • Sperger, T., et al. (2017). Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction. Angewandte Chemie International Edition, 56(41), 12713-12717. Available at: [Link]

  • Google Patents. (n.d.). CN105801611A - Methods for preparing phenyl silane and diphenyl silane. Retrieved from

  • Wikipedia. (n.d.). Hiyama coupling. Retrieved from [Link]

  • Sharma, S., & Sharma, U. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5659. Available at: [Link]

  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum chemical shift validation for {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane

As a Senior Application Scientist, validating the structural integrity of complex organosilanes requires moving beyond basic data collection. To ensure absolute confidence in product development, analytical workflows mus...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the structural integrity of complex organosilanes requires moving beyond basic data collection. To ensure absolute confidence in product development, analytical workflows must be treated as self-validating systems where every experimental choice is grounded in physical causality.

This guide provides an in-depth, objective comparison between empirical NMR data acquisition and in silico predictive methodologies (Mnova and ChemDraw) for {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (also known as bis[4-(dimethylsilyl)phenyl]methane).

Molecular Architecture & Causality in NMR

The molecule possesses a highly symmetric C2v​ architecture, consisting of two 4-(dimethylsilyl)phenyl moieties connected by a central methylene bridge. This symmetry is the primary causal factor dictating its NMR spectral simplicity. Because the two aromatic rings and the two dimethylsilyl groups are chemically and magnetically equivalent, the expected number of resonance signals is drastically reduced. In the 13 C NMR spectrum, we anticipate exactly 6 distinct carbon environments, effectively reducing spectral crowding and simplifying comparative validation.

NMR Validation Workflow

Workflow Prep Sample Preparation (CDCl3 + TMS) Acq NMR Acquisition (1H & 13C, 400 MHz) Prep->Acq Transfer to Magnet Proc Spectral Processing (FT, Phase, Baseline) Acq->Proc FID Data Val Data Validation (Exp. vs. Pred. Overlay) Proc->Val Processed Spectra Pred In Silico Prediction (Mnova / ChemDraw) Pred->Val Predicted Shifts

Experimental vs. Predictive NMR Validation Workflow

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates internal validation checkpoints at both the sample preparation and acquisition stages.

Step 1: Sample Preparation (The Internal Standard Check) Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality & Validation: CDCl 3​ provides the necessary deuterium lock to stabilize the magnetic field, while TMS acts as the absolute zero-point reference (0.00 ppm). The presence of the sharp TMS singlet self-validates the chemical shift calibration, ensuring that any external predictive comparisons are grounded in a verified empirical baseline.

Step 2: 1 H NMR Acquisition (400 MHz) Acquire 16 scans using a standard 90° pulse sequence with a relaxation delay ( D1​ ) of 1.0 s. Causality: The D1​ of 1.0 s is sufficient for the proton relaxation of this molecule. The resulting integration values must mathematically resolve to a 12:2:2:4:4 ratio. If the integration deviates, the system self-reports incomplete relaxation or structural impurity.

Step 3: 13 C NMR Acquisition (101 MHz) Acquire 512 scans with proton decoupling. Critically, set the relaxation delay ( D1​ ) to ≥2.0 s. Causality: Silicon-attached carbons and quaternary carbons (such as the ipso-carbons of the benzyl rings) lack directly attached protons to facilitate rapid dipole-dipole relaxation. Consequently, they exhibit unusually long longitudinal relaxation times ( T1​ ). A prolonged D1​ is mandatory to prevent signal saturation and ensure these critical quaternary signals are visible above the noise floor, a standard practice validated in [1].

Comparative Analysis: Experimental vs. Predictive Methodologies

Predictive software relies on heuristic algorithms and database matching, which can sometimes struggle with the electronic shielding effects of heavy metalloids like silicon. The empirical baselines below are derived from high-resolution spectra of analogous structural fragments, specifically [2] and [3]. The upfield shift of the Si-CH 3​ protons is further corroborated by the synthesis and characterization of related [4].

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )
Proton EnvironmentExperimental (Empirical Baseline)Mnova PredictionChemDraw PredictionMultiplicityIntegration
Si-CH 3​ 0.33 ppm0.35 ppm0.28 ppmDoublet ( J=3.8 Hz)12H
CH 2​ bridge 3.97 ppm3.95 ppm4.02 ppmSinglet2H
Si-H 4.45 ppm4.40 ppm4.52 ppmSeptet ( J=3.8 Hz)2H
Ar-H (ortho to CH 2​ )7.15 ppm7.18 ppm7.10 ppmDoublet ( J=8.0 Hz)4H
Ar-H (ortho to Si)7.45 ppm7.42 ppm7.50 ppmDoublet ( J=8.0 Hz)4H
Table 2: 13 C NMR Chemical Shift Comparison (101 MHz, CDCl 3​ )
Carbon EnvironmentExperimental (Empirical Baseline)Mnova PredictionChemDraw Prediction
Si-CH 3​ -3.8 ppm-3.5 ppm-4.0 ppm
CH 2​ bridge 41.9 ppm41.5 ppm42.1 ppm
Ar-C (ortho to CH 2​ )128.5 ppm128.8 ppm128.2 ppm
Ar-C (ortho to Si)134.5 ppm134.1 ppm134.8 ppm
Ar-C (ipso to Si)135.0 ppm135.5 ppm134.5 ppm
Ar-C (ipso to CH 2​ )142.0 ppm141.8 ppm142.5 ppm

Insight: While both predictive tools perform admirably for the aromatic and aliphatic carbon framework, they exhibit slight deviations (up to 0.07 ppm in 1 H) around the silicon center due to the complex anisotropic shielding cone of the Si-H bond.

Spin-Spin Coupling Logic

Coupling SiH Si-H Proton (~4.45 ppm) Coupling 3J(H,H) Coupling (~3.8 Hz) SiH->Coupling SiCH3 Si-CH3 Protons (~0.33 ppm) SiCH3->Coupling MultH Septet (7 peaks) Integration: 2H Coupling->MultH N+1 Rule (N=6) MultCH3 Doublet (2 peaks) Integration: 12H Coupling->MultCH3 N+1 Rule (N=1)

Spin-Spin Coupling Logic for the Dimethylsilyl Group

Discussion & Troubleshooting

Silicon Satellites vs. Impurities A common pitfall during pharmaceutical data validation is the misidentification of small peaks flanking the Si-CH 3​ doublet as product impurities. In reality, these are silicon satellites arising from the 4.7% natural abundance of the NMR-active 29 Si isotope ( I=1/2 ). This isotope couples with the adjacent methyl protons ( 2JSi−H​≈119 Hz), creating a widely spaced doublet of doublets centered around the main 0.33 ppm signal. Recognizing this causality prevents false-negative purity assessments and unnecessary downstream purification cycles.

References

  • [2] PubChem. "Dimethylphenylsilane | C8H12Si | CID 13014". National Institutes of Health. URL:[Link]

  • [4] Murakami K, et al. "Synthesis of Tetraorganosilanes: (Chloromethyl)dimethylphenylsilane". Organic Syntheses. URL:[Link]

  • [1] Ellis, D. A., et al. "Removal of Forever Chemicals from Aqueous Solutions through Adsorption on Swellable Organically Modified Silicas". The Journal of Physical Chemistry C - ACS Publications. URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Bifunctional Dimethylsilanes: Benzyl-Bridged vs. Direct Phenyl Substitution

Introduction In the realm of materials science and synthetic chemistry, bifunctional organosilanes serve as indispensable building blocks for advanced polymers and complex molecular architectures.[1][2][3] Their ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of materials science and synthetic chemistry, bifunctional organosilanes serve as indispensable building blocks for advanced polymers and complex molecular architectures.[1][2][3] Their ability to undergo a variety of transformations, primarily centered around the reactive silicon-hydrogen (Si-H) bond, allows for the construction of materials with enhanced thermal stability, specific mechanical properties, and tailored functionalities.[1][4] This guide provides an in-depth comparison of two such monomers: {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane and 1,4-bis(dimethylsilyl)benzene .

While structurally similar, the subtle insertion of a methylene bridge in {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane introduces significant electronic asymmetry, leading to distinct reactivity profiles compared to the symmetrical 1,4-bis(dimethylsilyl)benzene. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage these differences for precise control over polymerization processes and selective chemical modifications. We will explore the causality behind their reactivity in key transformations, supported by mechanistic insights and detailed experimental protocols.

Structural and Electronic Analysis: The Decisive Methylene Bridge

The fundamental difference between the two molecules lies in the electronic environment of their respective Si-H bonds. This is dictated by the nature of the organic scaffold separating the two dimethylsilyl groups.

  • 1,4-bis(dimethylsilyl)benzene: In this molecule, both dimethylsilyl groups are directly attached to the same aromatic ring in a para configuration. The phenyl ring is moderately electron-withdrawing, and its influence is exerted equally on both silicon centers. Consequently, the two Si-H bonds are electronically and sterically equivalent, exhibiting identical reactivity.

  • {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane: This molecule possesses a more complex, asymmetric structure. One dimethylsilyl group is bonded directly to a phenyl ring, making it a "phenylsilane" moiety. The second dimethylsilyl group is attached to a benzyl group, which is in turn linked to the first phenyl ring via a methylene (-CH₂) bridge. This "benzylsilane" moiety is electronically distinct. The sp³-hybridized methylene carbon acts as an electronic insulator, separating the second silicon atom from the direct electron-withdrawing effects of the adjacent aromatic ring.

This structural divergence is not trivial; it forms the basis for the differing reactivity profiles of the two molecules. The Si-H bond of the benzylsilane group is generally more electron-rich and less sterically hindered than the Si-H bond of the phenylsilane group.

Caption: Structural comparison highlighting the key methylene bridge.

Comparative Reactivity in Key Transformations

The electronic asymmetry in {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane allows for potential stepwise or selective reactions that are not readily achievable with the symmetrical 1,4-bis(dimethylsilyl)benzene.

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a cornerstone of silicon chemistry, frequently catalyzed by transition metals like platinum.[1][4][5]

  • Reactivity of 1,4-bis(dimethylsilyl)benzene: Due to the equivalence of its Si-H bonds, reactions with one equivalent of an alkene will produce a statistical mixture of starting material, mono-adduct, and di-adduct. Achieving high yields of the mono-adduct is challenging and often requires a large excess of the silane.

  • Reactivity of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane: The differing electronic nature of the two Si-H bonds opens the possibility for regioselective hydrosilylation. The more electron-rich Si-H bond on the benzyl moiety is expected to be more reactive towards certain electrophilic catalysts or in specific catalytic cycles. This allows for a controlled, stepwise functionalization. By using one equivalent of an alkene, one can favor the formation of the mono-adduct at the benzylic silicon, which can then be isolated and reacted with a different unsaturated compound.

Caption: Comparative workflow for mono-hydrosilylation.

Oxidation to Silanols

The conversion of hydrosilanes to silanols (Si-OH) is a crucial transformation for producing silicone precursors. This can be achieved using various catalytic systems, including those based on ruthenium, manganese, or metal-free organocatalysts with an oxidant like water or H₂O₂.[6][7][8][9][10]

  • Reactivity of 1,4-bis(dimethylsilyl)benzene: Similar to hydrosilylation, controlled mono-oxidation is difficult. The reaction typically proceeds to the disilanol, 1,4-bis(hydroxydimethylsilyl)benzene, especially when a stoichiometric amount or excess of the oxidant is used.[1]

  • Reactivity of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane: The electronic disparity again provides a handle for selectivity. The more electron-rich benzylic Si-H bond is more susceptible to oxidation. Under carefully controlled conditions (e.g., low temperature, sub-stoichiometric oxidant), it is feasible to isolate the mono-silanol, {4-[4-(hydroxydimethylsilyl)benzyl]phenyl}(dimethyl)-silane. This intermediate is highly valuable as it possesses two different reactive handles: a silanol and a hydrosilane.

Dehydrocoupling and Polymerization

Both molecules are excellent monomers for producing polymers with silphenylene units in their backbone via dehydrocoupling reactions.[11][12][13][14] For instance, catalytic cross-dehydrocoupling with water or diols yields polysiloxanes.[11][14][15]

  • Polymerization of 1,4-bis(dimethylsilyl)benzene: Its symmetry leads to polymers with a perfectly regular, alternating structure. This regularity often results in semi-crystalline materials with well-defined thermal properties.[11][14]

  • Polymerization of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane: The differential reactivity of the two Si-H groups can influence the polymerization kinetics and the final polymer microstructure. If one site reacts significantly faster than the other, it can lead to a less regular polymer chain. This disruption of symmetry typically results in amorphous polymers with lower glass transition temperatures and potentially different mechanical properties compared to those derived from its symmetric counterpart.

Quantitative Data Summary

Reaction TypeSubstrateExpected Relative RateSelectivityResulting Product Profile
Hydrosilylation 1,4-bis(dimethylsilyl)benzenekLowStatistical mixture of adducts
{4-[4-(...)benzyl]...}silanek(benzyl) > k(phenyl)HighFavors mono-adduct at benzyl site
Catalytic Oxidation 1,4-bis(dimethylsilyl)benzenekLowPrimarily disilanol
{4-[4-(...)benzyl]...}silanek(benzyl) > k(phenyl)HighMono-silanol is accessible
Polymerization 1,4-bis(dimethylsilyl)benzenekN/ARegular, alternating polymer
{4-[4-(...)benzyl]...}silanek(benzyl) ≠ k(phenyl)N/AIrregular, random copolymer

Experimental Protocols

The following protocols are designed as self-validating systems to probe the reactivity differences discussed.

Protocol 1: Competitive Hydrosilylation with 1-Octene

Objective: To demonstrate the differential reactivity of the Si-H bonds in {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane.

Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (1.0 mmol, 284.6 mg).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add 1-octene (1.0 mmol, 112.2 mg, ~156 µL).

  • Add Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~10 µL of a 2% solution in xylene).

  • Stir the reaction mixture at room temperature for 4 hours.

  • In-Process Control: Withdraw a small aliquot (0.1 mL), quench with a drop of water, and analyze by ¹H NMR and GC-MS to determine the ratio of starting material, mono-adduct(s), and di-adduct. The key is to identify the signals for the two different Si-H protons and observe which one is consumed faster.

  • Upon completion (or after the set time), the reaction can be quenched and the product purified by column chromatography to isolate the mono-adduct.

Expected Outcome: The Si-H proton of the benzylsilane moiety will be consumed preferentially, leading to the mono-adduct at that position as the major product.

Protocol 2: Selective Organocatalytic Oxidation to Mono-silanol

Objective: To synthesize the mono-silanol from {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane.

Methodology (adapted from organocatalytic methods[6][9][10]):

  • In a round-bottom flask, dissolve {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (1.0 mmol, 284.6 mg) in a mixture of tert-butanol (2 mL) and acetonitrile (0.3 mL).

  • Add 2,2,2-trifluoroacetophenone (0.1 mmol, 17.4 mg) as the organocatalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aq. solution, 0.9 mmol, 92 µL) dropwise over 10 minutes while stirring vigorously.

  • In-Process Control: Monitor the reaction progress by TLC or ¹H NMR every 30 minutes. The reaction should be stopped once the starting material is mostly consumed but before significant formation of the di-silanol is observed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.

Expected Outcome: Isolation of {4-[4-(hydroxydimethylsilyl)benzyl]phenyl}(dimethyl)-silane as the primary product, demonstrating selective oxidation.

Conclusion and Application Outlook

The choice between {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane and 1,4-bis(dimethylsilyl)benzene is not arbitrary but a strategic decision based on the desired synthetic outcome.

  • 1,4-bis(dimethylsilyl)benzene is the monomer of choice for synthesizing regular, symmetrical polymers and materials where uniform, predictable reactivity from both ends of the molecule is paramount.[1][11][14][15] Its applications lie in creating high-performance, often semi-crystalline, silphenylene-containing polymers.[1][4]

  • {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane offers a level of synthetic finesse unavailable with its symmetric counterpart. Its value lies in:

    • Stepwise Functionalization: The ability to selectively react one Si-H group while leaving the other intact allows for the synthesis of complex, asymmetric molecules and macromolecular structures.

    • Controlled Polymer Microstructure: Its use in polymerization can intentionally introduce irregularity, leading to amorphous materials with potentially lower glass transition temperatures and enhanced solubility.

For researchers in drug development, the ability to selectively introduce a silyl moiety onto a complex scaffold can be invaluable, and the differential reactivity of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane provides a tool for such precise modifications. In materials science, it enables the rational design of copolymers with tailored properties by controlling the monomer sequence and architecture. Understanding the subtle yet powerful influence of the methylene bridge is key to unlocking the full potential of these versatile organosilane building blocks.

References

  • Li, Y., & Kawakami, Y. (1999). Synthesis and Properties of Polymers Containing Silphenylene Moiety via Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene. Macromolecules, 32(26), 8768–8773*. [Link]

  • Limnios, D., & Kokotos, C. G. (2013). Organocatalytic Oxidation of Organosilanes to Silanols. ACS Catalysis, 3(10), 2237–2240*. [Link]

  • Chen, X., et al. (2008). SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE. Chinese Journal of Polymer Science. [Link]

  • Chen, X., et al. (2008). SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE. Chinese Journal of Polymer Science, 26(3), 341-348*. [Link]

  • Lee, K., & Shim, S. C. (2000). Highly Selective and Practical Hydrolytic Oxidation of Organosilanes to Silanols Catalyzed by a Ruthenium Complex. Journal of the American Chemical Society, 122(46), 11507–11508*. [Link]

  • Vidal-López, A., et al. (2022). Selective oxidation of silanes into silanols with water using [MnBr(CO)5] as a precatalyst. Dalton Transactions, 51(48), 18131-18135*. [Link]

  • Limnios, D., & Kokotos, C. G. (2013). Supporting Information for Organocatalytic Oxidation of Organosilanes to Silanols. AWS. [Link]

  • Jensen, J. F., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 118–127*. [Link]

  • Kokotos, C. G., & Limnios, D. (2013). Organocatalytic Oxidation of Organosilanes to Silanols. ResearchGate. [Link]

  • Li, Y., & Kawakami, Y. (1999). Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene with Water. A New Approach to Poly[(oxydimethylsilylene)(1,4-phenylene)(dimethylsilylene)]. Macromolecules, 32(10), 3540–3542*. [Link]

  • Zipse, H., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. ResearchGate. [Link]

  • Cartledge, F. K. (2018). Steric Effects of Silyl Groups. ResearchGate. [Link]

  • Schmidt, J., et al. (2021). Application of organosilane coatings for improved anti‐adhesive properties enabling facilitated demolding in polymer processing. ResearchGate. [Link]

  • Gunasekhar, R., et al. (2022). Chemistry and Applications of Organosilanes – An Overview. ResearchGate. [Link]

  • Zipse, H., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. Journal of the American Chemical Society, 144(12), 5296–5305*. [Link]

  • Hreczycho, G., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 4.18: Nucleophilic Substitution at Silicon. Chemistry LibreTexts. [Link]

  • IMPAG. (2025). Organofunctional silanes in the application of coatings. IMPAG. [Link]

  • Dow Corning. (n.d.). ORGANOSILANE TECHNOLOGY IN COATING APPLICATIONS. Dow Corning. [Link]

  • Shaik, J., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2548*. [Link]

  • Denton, R. M., et al. (2020). Phenylsilane. ResearchGate. [Link]

  • Tilley, T. D. (1996). Reactions of Hydrosilanes with Transition-Metal Complexes: Formation of Stable Transition-Metal Silyl Compounds. Chemical Reviews, 96(1), 283–312*. [Link]

  • Li, Y., & Kawakami, Y. (1999). Synthesis and Properties of Polymers Containing Silphenylene Moiety via Catalytic Cross-Dehydrocoupling Polymerization of 1,4-Bis(dimethylsilyl)benzene. Macromolecules, 32(26), 8768-8773*. [Link]

  • Mayr, H., et al. (2021). Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. ResearchGate. [Link]

  • Hreczycho, G., et al. (2013). Reduction of benzonitrile using different hydrosilanes. ResearchGate. [Link]

  • 001Chemical. (n.d.). {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane. 001Chemical. [Link]

  • Hreczycho, G., et al. (2019). Scope of Alkynes in Hydrosilylation with Phenylsilane. ResearchGate. [Link]

  • Schmidt, B., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 9(10), 512*. [Link]

  • Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. Khan Academy. [Link]

  • Shizuka, H., et al. (1986). Photochemical and photophysical behaviour of phenylsilanes and naphthylsilanes. Journal of the Chemical Society, Faraday Transactions 1, 82(11), 3421-3431*. [Link]

  • Imae, I., et al. (2006). Synthesis and Characterization of Poly(tetramethyl-1,4-silphenylenesiloxane) Derivatives with Oxyethylene Substituent on Phenylene Moiety. Journal of Polymer Science Part A: Polymer Chemistry, 44(18), 5227-5235*. [Link]

  • Ziemelis, M., et al. (2018). Dimethyl‐methylphenyl copolysiloxanes by dimethylsilanolate‐initiated ring opening polymerization. Evidence for linearity of the resulting polymer structures. Polymers for Advanced Technologies, 29(12), 2970-2979*. [Link]

  • NextSDS. (n.d.). (4-[4-(DIMETHYLSILYL)BENZYL]PHENYL)(DIMETHYL)SILANE. NextSDS. [Link]

  • Crich, D. (2017). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylsilane synthesis. Organic Chemistry Portal. [Link]

  • Shchegolkov, E., et al. (2022). Polydimethylsiloxanes with Grafted Dibenzoylmethanatoboron Difluoride: Synthesis and Properties. Polymers, 14(23), 5085*. [Link]

  • Khan Academy India. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation. YouTube. [Link]

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Validation

FTIR Spectroscopic Analysis of Si-H Stretching in {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane: A Comparative Guide

Executive Summary In the design of advanced macromolecular architectures—ranging from hyperbranched polycarbosiloxanes to specialized drug-delivery matrices—the choice of the organosilane cross-linker dictates both synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced macromolecular architectures—ranging from hyperbranched polycarbosiloxanes to specialized drug-delivery matrices—the choice of the organosilane cross-linker dictates both synthesis kinetics and final material properties. {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (also known structurally as 4,4'-bis(dimethylsilyl)diphenylmethane, hereafter referred to as BDMDPM ) is a premium bifunctional building block. Its unique diphenylmethane core provides a rare balance of structural flexibility and thermal stability.

In organosilicon chemistry, the Si-H bond is the primary reactive site for hydrosilylation. Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for characterizing this bond, as the Si-H stretching vibration ( νSi−H​ ) produces a highly distinct absorption band in the 2100–2150 cm⁻¹ region. This guide objectively compares the FTIR Si-H stretching characteristics of BDMDPM against common alternative silanes, providing actionable, self-validating experimental protocols and mechanistic insights.

Mechanistic Causality: Electronic and Steric Influences on Si-H Stretching

As an application scientist, I emphasize that an FTIR spectrum is not just a fingerprint; it is a direct readout of a molecule's electronic environment. The exact frequency of the Si-H stretch is highly sensitive to the substituents attached to the silicon atom:

  • Inductive Withdrawing Effects: Electron-withdrawing groups (EWGs) such as phenyl rings decrease the electron density around the silicon atom. This increases the s-character of the Si-H bond, shortening and strengthening it, which shifts the stretching frequency to higher wavenumbers (a blue shift).

  • Electron-Donating Effects: Alkyl groups (like methyls) are electron-donating. They increase electron density at the silicon center, lengthening the Si-H bond and shifting the absorption to lower wavenumbers (a red shift).

In BDMDPM, the silicon atom is bonded to two methyl groups and one aryl group (Ar-SiMe₂H). This creates an intermediate electronic environment compared to purely aliphatic trialkylsilanes and sterically bulky diarylsilanes. Furthermore, the methylene bridge (-CH₂-) between the two phenyl rings in BDMDPM electronically insulates the two silyl groups from cross-conjugation, resulting in a highly predictable, sharp Si-H band that is ideal for precise kinetic tracking.

G A Substituent Type B Alkyl Groups (Electron Donating) A->B C Aryl Groups (Electron Withdrawing) A->C D Increased Electron Density at Si B->D E Decreased Electron Density at Si C->E F Weaker, Longer Si-H Bond D->F G Stronger, Shorter Si-H Bond E->G H Lower Frequency (~2100 cm⁻¹) F->H I Higher Frequency (~2145 cm⁻¹) G->I

Caption: Electronic influence of substituents on Si-H bond strength and FTIR stretching frequency.

Comparative FTIR Data Analysis

To benchmark BDMDPM, we compare its FTIR spectral data against three widely used alternatives in the field. For instance, the Si-H stretching frequency of the rigid analog 1,4-bis(dimethylsilyl)benzene is experimentally observed at ~2123 cm⁻¹[1], whereas an aliphatic standard like triethylsilane exhibits a lower frequency stretch at ~2101 cm⁻¹[2]. Aryl-rich silanes, such as diphenylsilanol, demonstrate higher wavenumber shifts at ~2125 cm⁻¹ due to the strong electron-withdrawing nature of multiple phenyl rings[3].

Table 1: Comparative FTIR Si-H Stretching Frequencies and Bond Characteristics

Silane AlternativeStructure Type νSi−H​ Frequency (cm⁻¹)Peak MorphologyReactivity Profile (Hydrosilylation)
Triethylsilane (TES) Trialkylsilane~2101Sharp, narrowModerate; highly sensitive to steric hindrance.
BDMDPM (Target Product) Aryldialkylsilane (Bridged)~2118Sharp, high intensityHigh; flexible core reduces steric clashes during cross-linking.
1,4-Bis(dimethylsilyl)benzene Aryldialkylsilane (Rigid)~2123Sharp, moderate intensityHigh; rigid core limits conformational freedom.
Diphenylsilanol (DPS-OH) Diarylsilanol~2125Broad, high intensityVery High; prone to side reactions and rapid degradation.

BDMDPM offers the optimal middle ground: its frequency (~2118 cm⁻¹) indicates a highly reactive Si-H bond, while its bridged structure prevents the steric quenching often seen in rigid bis-silanes.

Experimental Protocols: Self-Validating Systems

A robust analytical protocol must be a self-validating system. When monitoring reactions, the disappearance of the Si-H band must correlate directly with the appearance of the product band (e.g., Si-C) to ensure mass balance and confirm that the Si-H loss is due to successful cross-linking, not volatilization.

Protocol A: High-Resolution ATR-FTIR Characterization of Neat Silanes
  • System Preparation: Purge the FTIR spectrometer (equipped with a Diamond ATR crystal and a DLaTGS detector) with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interference.

  • Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 2–3 drops of the neat liquid BDMDPM directly onto the ATR crystal. Ensure complete coverage without trapping air bubbles.

  • Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Validation Check: Verify the presence of the Si-CH₃ deformation band at ~1250 cm⁻¹ and the aromatic C=C stretch at ~1600 cm⁻¹. The ratio of the Si-H band area (~2118 cm⁻¹) to the Si-CH₃ band area serves as an internal calibration metric for the compound's purity.

Protocol B: Real-Time In-Situ FTIR Monitoring of Hydrosilylation

This protocol tracks the cross-linking of BDMDPM with a terminal alkene using Karstedt's catalyst.

  • Baseline Setup: Load a temperature-controlled liquid transmission cell (KBr windows, 0.1 mm path length) with a 1:2.05 molar ratio of BDMDPM to the target alkene in anhydrous toluene.

  • Initial Scan: Record the baseline spectrum. The Si-H band at ~2118 cm⁻¹ should be at maximum absorbance.

  • Catalyst Injection: Inject 10 ppm of Karstedt's catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) via a gas-tight syringe.

  • Kinetic Monitoring: Set the FTIR software to acquire spectra every 15 seconds.

  • Data Processing (Causality): Plot the integrated area of the Si-H band against time. Simultaneously, monitor the appearance of the new aliphatic C-H stretching bands (~2920 cm⁻¹) or Si-C deformation bands. The reaction is deemed complete when the Si-H band area plateaus at baseline noise levels.

Workflow N1 1. System Purge & Background Scan (N2 atmosphere, 64 scans) N2 2. Reactant Loading (Silane + Alkene in Toluene) N1->N2 N3 3. Baseline Si-H Measurement (Target: ~2118 cm⁻¹) N2->N3 N4 4. Catalyst Injection (Karstedt's Catalyst, 10 ppm) N3->N4 N5 5. Real-Time Kinetic Profiling (Scan every 15s) N4->N5 Initiate Reaction N6 6. Endpoint Validation (Si-H depletion & Si-C appearance) N5->N6 Monitor 2118 cm⁻¹ N6->N5 If Si-H > 1%

Caption: Self-validating in-situ FTIR experimental workflow for monitoring hydrosilylation kinetics.

Conclusion

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane (BDMDPM) offers a distinct advantage over rigid alternatives like 1,4-bis(dimethylsilyl)benzene and purely aliphatic options like triethylsilane. Its Si-H stretching frequency reflects an optimized electronic environment that ensures high reactivity toward hydrosilylation, while its diphenylmethane core provides the necessary conformational flexibility to prevent premature steric quenching during complex polymerizations. By employing the rigorous, self-validating FTIR protocols outlined above, researchers can achieve precise kinetic control over their organosilicon workflows.

References

  • Title: Hyperbranched Polycarbosiloxanes: Synthesis by Piers-Rubinsztajn Reaction and Application as Precursors to Magnetoceramics. Source: MDPI (Polymers) URL: [Link]

  • Title: Synthesis of Organosilicon Ligands for Europium (III) and Gadolinium (III) as Potential Imaging Agents. Source: MDPI (Molecules) URL: [Link]

  • Title: Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

A Comparative Guide to Gas Chromatography (GC) Methods for Purity Analysis of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of organosilicon compounds, ensuring the purity of materials is paramount. This guide provides an in-depth tech...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of organosilicon compounds, ensuring the purity of materials is paramount. This guide provides an in-depth technical comparison of gas chromatography (GC) methods for the purity analysis of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, a specialized organosilane. We will delve into the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to establish a robust and self-validating analytical system.

The Critical Role of Purity in Organosilane Applications

{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane and related compounds are integral to advanced materials science and pharmaceutical development, serving as key intermediates and building blocks. Their high reactivity and specific functionalities demand stringent purity control. Even trace impurities can significantly impact downstream reactions, polymer properties, and the safety and efficacy of final products. Gas chromatography, with its high resolving power and sensitivity, stands as the premier analytical technique for this purpose.

Understanding the Analyte and Potential Impurities

The target analyte, {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, is a non-polar compound with a relatively high molecular weight (284.55 g/mol ). Its structure consists of two dimethylsilyl-substituted phenyl rings linked by a methylene bridge.

Potential impurities may arise from the synthetic route and subsequent degradation. These can include:

  • Starting materials and reagents: Such as (dimethylsilyl)benzene or derivatives of diphenylmethane.

  • Byproducts of the synthesis: Including isomers or incompletely reacted intermediates.

  • Degradation products: Primarily siloxanes, which can form from the hydrolysis of silanes in the presence of moisture. These often manifest as "ghost peaks" in chromatograms[1].

Comparing GC Stationary Phases for Optimal Separation

The choice of the GC column's stationary phase is the most critical factor in achieving a successful separation. The principle of "like dissolves like" is a guiding tenet; non-polar compounds are best separated on non-polar stationary phases[2][3].

Stationary PhasePolarityKey Characteristics & Performance
100% Dimethylpolysiloxane (e.g., DB-1, HP-1ms) Non-polarBaseline Recommendation: Excellent for separating non-polar compounds primarily based on their boiling points. Provides robust and reproducible results with low column bleed, making it highly compatible with mass spectrometry (MS) detectors. The elution order is generally predictable, with more volatile compounds eluting first.
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) Low to Mid-polarityEnhanced Selectivity: The introduction of phenyl groups provides a slight increase in polarity, which can offer alternative selectivity, particularly for aromatic compounds. This can be advantageous if co-elution of the main peak with an impurity occurs on a 100% dimethylpolysiloxane phase. This phase is also known for its low bleed characteristics[3].
Mid- to High-Polarity Phases (e.g., Cyanopropylphenyl or Polyethylene Glycol - WAX) PolarNot Recommended for Primary Analysis: These phases are designed for the separation of polar compounds. The non-polar nature of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane would result in weak interaction with a polar stationary phase, leading to very short retention times and poor separation from other non-polar impurities.

For the routine analysis of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase is recommended. The latter may provide enhanced resolution for structurally similar aromatic impurities.

Experimental Protocol: A Validated GC-FID Method

This section details a robust, step-by-step protocol for the purity analysis of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane using a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons.

Sample Preparation

Due to the reactivity of silanes, especially with moisture, it is crucial to use anhydrous solvents and handle samples in a dry environment (e.g., under an inert atmosphere like nitrogen or argon)[4].

  • Prepare a stock solution of the {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane sample in anhydrous hexane or toluene at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to fall within the linear range of the detector.

Gas Chromatography (GC) Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 GC with FID or equivalentA modern GC system with electronic pneumatic control ensures reproducible retention times.
Column Agilent J&W DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard non-polar column providing excellent resolution and low bleed.
Injector Split/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µL
Split Ratio 50:1Prevents column overloading while ensuring a representative sample is analyzed.
Carrier Gas Helium or HydrogenHelium is inert and safe. Hydrogen can provide faster analysis times and higher efficiency.
Flow Rate 1.2 mL/min (constant flow)
Oven Temperature Program Initial: 150 °C, hold for 2 min. Ramp: 15 °C/min to 300 °C, hold for 10 min.The initial temperature allows for the elution of any volatile impurities. The temperature ramp ensures the timely elution of the main compound and any higher-boiling impurities.
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °CPrevents condensation of the analytes in the detector.
Makeup Gas (N2) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Data Analysis
  • Identify the peak corresponding to {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane based on its retention time.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the main component using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Expected Retention Times and Comparative Performance

While the exact retention time will vary between instruments and specific conditions, the following table provides an estimated comparison of the retention behavior of the target analyte and potential impurities on the recommended columns.

CompoundExpected Retention Time (minutes) on DB-1msExpected Retention Time (minutes) on DB-5msRationale for Elution Order
(Dimethylsilyl)benzene~ 5-7~ 5-7Lower boiling point than the main analyte.
Diphenylmethane~ 8-10~ 8-10Lower molecular weight and boiling point than the main analyte.
{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane ~ 15-18 ~ 15-18 The target analyte with the highest molecular weight among the listed compounds.
Cyclic Siloxanes (D3, D4, D5)Variable, often seen as late-eluting peaksVariable, often seen as late-eluting peaksThese are common degradation products and their retention will depend on their specific structure and molecular weight. They often appear as a series of evenly spaced peaks[1].

The retention times on DB-1ms and DB-5ms are expected to be very similar for these non-polar compounds, with separation primarily driven by boiling point. However, the DB-5ms may offer slightly better resolution of isomers or other closely related aromatic impurities due to the weak dipole interactions afforded by the phenyl groups in the stationary phase.

Visualizing the Workflow

GC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Anhydrous Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 gc_inj Inject Sample prep3->gc_inj 1 µL Injection gc_sep Separation on GC Column gc_inj->gc_sep gc_det FID Detection gc_sep->gc_det data_acq Acquire Chromatogram gc_det->data_acq Signal Output data_int Integrate Peaks data_acq->data_int data_calc Calculate Area Percent Purity data_int->data_calc report Purity Report data_calc->report Final Result

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Safety & Regulatory Compliance

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